N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and biosensors .
Preparation Methods
The synthesis of N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide typically involves the reaction of 9-ethylcarbazole with appropriate reagents to introduce the piperidine and sulfonyl groups. One common method involves the use of 3-amino-9-ethylcarbazole as a starting material, which undergoes acylation reactions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include refluxing in organic solvents like toluene or DMF, and the use of catalysts such as hydrochloric acid or triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbazole derivatives .
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety allows it to participate in electron transfer processes, making it effective in applications like photovoltaics and OLEDs . In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide can be compared with other carbazole derivatives, such as:
N-(9-ethylcarbazol-3-yl)methylene-2-methyl-1-indolinylamine: This compound also features a carbazole moiety but differs in its additional functional groups, leading to different chemical and physical properties.
Polycarbazole derivatives: These polymers have similar photochemical and thermal stability but are used primarily in different applications, such as conducting polymers for electronic devices.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24-19-7-5-4-6-17(19)18-14-16(8-9-20(18)24)22-21(25)15-10-12-23(13-11-15)28(2,26)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXMVPKTNWALLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.